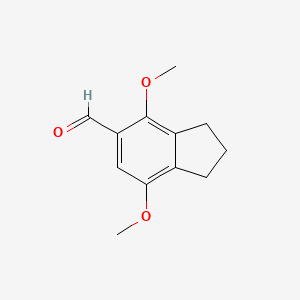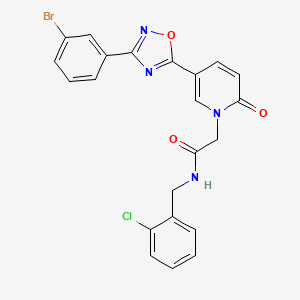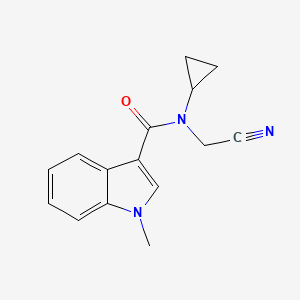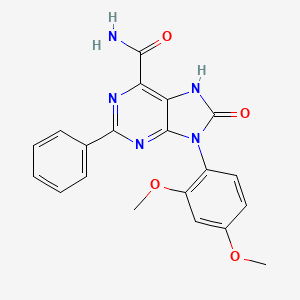
4,7-Dimethoxy-5-Formylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by its indene structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring. The presence of methoxy groups at positions 4 and 7, along with an aldehyde group at position 5, contributes to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the hydrogenation of ortho-xylene and ethylene to produce the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then subjected to dehydrogenation to yield the target compound . Another approach uses ortho-xylene as the starting material, which undergoes isomerization under acidic conditions to form the desired product .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The compound is often synthesized in a controlled environment to ensure consistency and quality .
Analyse Chemischer Reaktionen
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydro-4,7-dimethyl-1H-indene:
4,7-Dimethoxy-1H-indene-5-carbaldehyde: The absence of the dihydro moiety in this compound affects its stability and reactivity.
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
The uniqueness of 4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4,7-dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8(7-13)12(15-2)10-5-3-4-9(10)11/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQUDKLQGJXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC2=C(C(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2593378.png)
![1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B2593379.png)
methanone](/img/structure/B2593383.png)

![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)


![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)
![4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2593390.png)


